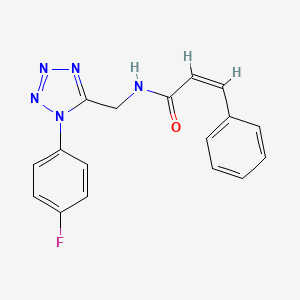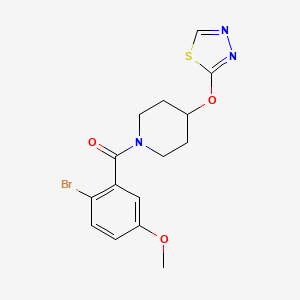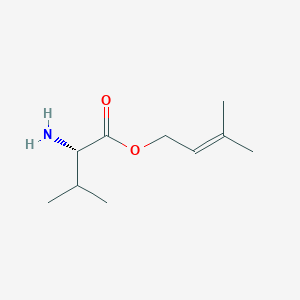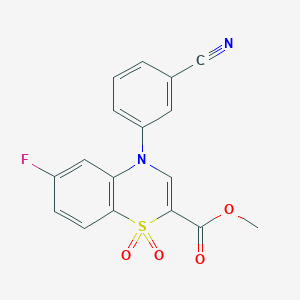![molecular formula C16H16ClN5S2 B2767626 2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-77-6](/img/structure/B2767626.png)
2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine is a useful research compound. Its molecular formula is C16H16ClN5S2 and its molecular weight is 377.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Tautomerism
Research on compounds structurally related to 2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine has contributed to advancements in synthetic organic chemistry, particularly in the synthesis of new heterocyclic compounds and understanding their tautomerism. For instance, the study of new methylsulfanyl thieno[3,2-d]pyrimidine derivatives revealed insights into azido-tetrazole tautomerism, highlighting the dynamic nature of these compounds in solution and their crystalline states (S. Sirakanyan, E. Hakobyan, A. Hovakimyan, 2019).
Structural Studies and Antimicrobial Activity
Further structural studies and functional evaluations of related triazolo[1,5-c]pyrimidines and pyrimidines have shown that these compounds have significant biological activities. The synthesis of novel pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives demonstrated potential antimicrobial activities, underscoring the importance of such compounds in developing new therapeutic agents (A. El-Agrody, M. El-Latif, Nagwa A. El‐Hady, A. H. Fakery, A. H. Bedair, 2001).
Antitumor Activities
Research into substituted triazolo[4,3-a]pyrimidin-6-sulfonamides with an incorporated thiazolidinone moiety has shown inhibitory effects on the growth of various cancer cell lines. These studies indicate that specific structural modifications to the pyrimidine core can enhance antitumor activities, offering pathways for developing new anticancer therapies (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2009).
Selective Activity Against Enzymes
The design and synthesis of triazenyl-substituted pyrimethamine derivatives have shown selective activity against Pneumocystis carinii dihydrofolate reductase, demonstrating the potential for targeted enzyme inhibition. These findings provide a foundation for developing selective inhibitors for specific enzymes, contributing to the treatment of diseases caused by various pathogens (M. Stevens, K. S. Phillip, D. Rathbone, D. O’Shea, S. Queener, C. Schwalbe, P. Lambert, 1997).
Supramolecular Chemistry
The exploration of pyrimidine derivatives in supramolecular chemistry, particularly in forming hydrogen-bonded supramolecular assemblies, underscores the versatility of these compounds in materials science. Studies on novel pyrimidine derivatives have revealed their potential in co-crystallization processes, leading to the development of complex 2D and 3D networks through hydrogen bonding, indicating their applicability in designing new molecular architectures (M. Fonari, Y. Simonov, Y. Chumakov, G. Bocelli, Edward V. Ganin, A. А. Yavolovskii, 2004).
Propriétés
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5S2/c1-11(2)24-16-21-20-14(10-23-15-18-8-3-9-19-15)22(16)13-6-4-12(17)5-7-13/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMAZVOKRIINTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2767543.png)

![(5-Bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2767547.png)

![1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2767549.png)

![(4-Benzylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone](/img/structure/B2767552.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2767554.png)
![6-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2767555.png)

![1-[2-(3-Methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2767559.png)
![[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B2767560.png)
![Methyl 3-amino-4,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2767561.png)

